
Ténofovir alafénamide
Vue d'ensemble
Description
L’alafenamide de ténofovir est un inhibiteur nucléosidique de la transcriptase inverse utilisé principalement pour le traitement de l’infection chronique par le virus de l’hépatite B et de l’infection par le VIH-1. C’est un promédicament du ténofovir, conçu pour améliorer la sécurité rénale et renforcer l’efficacité antivirale par rapport à son prédécesseur, le fumarate de ténofovir disoproxil .
Applications De Recherche Scientifique
Tenofovir alafenamide (TAF) is a novel prodrug of tenofovir primarily used in the treatment of chronic hepatitis B and HIV infections . It has gained prominence due to its improved safety profile compared to its predecessor, tenofovir disoproxil fumarate (TDF), particularly regarding renal and bone toxicity .
Clinical Applications
Treatment of Chronic Hepatitis B: TAF is approved for treating adults and adolescents with chronic hepatitis B infection in the United States and Europe . Clinical trials have demonstrated that TAF is as effective as TDF in suppressing the hepatitis B virus (HBV) DNA, with the added benefit of reduced bone and renal side effects . Studies have shown that TAF maintains a high rate of viral suppression and normalization of alanine aminotransferase (ALT) levels with no incidence of resistance .
Treatment of HIV Infection: TAF is also used in the treatment of HIV infection, often as a component of combination antiretroviral therapies . It is favored over TDF due to its lower impact on bone mineral density (BMD) and renal biomarkers . Clinical trials have shown that TAF-based regimens are non-inferior to TDF-based regimens in achieving viral suppression, with a better safety profile .
Pre-Exposure Prophylaxis (PrEP): TAF is used in pre-exposure prophylaxis to prevent HIV infection in high-risk individuals . A clinical trial comparing TAF to TDF for PrEP found a significant reduction in HIV incidence with TAF, along with improved bone and renal safety outcomes .
Pharmacokinetics and Advantages
TAF is designed to deliver the active metabolite, tenofovir, more efficiently to target cells . This targeted delivery results in lower systemic exposure to tenofovir, reducing the risk of renal and bone toxicities .
Compared to TDF, TAF:
- Requires a lower dose to achieve similar antiviral efficacy .
- Demonstrates faster and higher intracellular concentrations in immune cells .
- Has a reduced impact on bone mineral density and renal function .
- May not require dose adjustment in patients with renal impairment .
Research Findings
Clinical studies and trials have consistently shown the benefits of TAF over TDF:
- A phase 3 trial comparing TAF to TDF in patients with chronic HBV showed non-inferiority in efficacy and significant improvements in renal and bone safety parameters with TAF .
- The ADVANCE trial, conducted in South Africa, compared dolutegravir plus emtricitabine plus TDF or TAF for HIV treatment. Results showed that the TAF-based regimen had less effect on bone density and renal function, although weight increase was more significant in the TAF group .
- A study in Asia on chronic HBV patients revealed that TAF had a significantly higher rate of normalization of alanine aminotransferase levels and better bone and renal safety compared to TDF .
Case Studies
While TAF is generally considered safer than TDF, some case reports have described potential adverse effects:
- A case report described a 54-year-old man with HIV who developed Fanconi syndrome after transitioning from TDF to TAF . This case suggests that clinicians should be aware of the possibility of TAF-induced renal complications, although such occurrences are rare.
- A case of a 49-year-old female with HIV who experienced worsening renal function after switching from TDF to TAF was reported, with a kidney biopsy showing tenofovir nephrotoxicity .
However, other case studies suggest a positive outcome when switching from TDF to TAF:
- One case study reported on an HIV/HBV-coinfected patient with previous TDF-induced nephrotoxicity. The introduction of TAF was safe, stabilized renal function, and resolved proteinuria .
Safety and Tolerability
TAF is generally well-tolerated, with similar rates of adverse events compared to TDF in clinical trials . However, some studies have noted associations between TAF use and weight gain and higher lipid/cholesterol levels . It's also been recommended that clinicians remain vigilant about potential TAF-related renal issues .
Data Table
Feature | TAF | TDF |
---|---|---|
Mechanism | Prodrug of tenofovir, delivering the active metabolite more efficiently | Prodrug of tenofovir, requires higher systemic exposure |
Dosage | Lower dose (e.g., 25mg in Descovy) | Higher dose (e.g., 300mg in Truvada) |
Renal Safety | Reduced risk of renal toxicity | Higher risk of renal toxicity, including Fanconi syndrome |
Bone Mineral Density | Less impact on bone mineral density | Greater impact on bone mineral density, leading to potential bone loss |
Viral Suppression | Non-inferior to TDF in HIV and HBV | Effective in suppressing HIV and HBV |
Lipid/Weight Changes | Potential for weight gain and increased lipid levels | Less likely to cause weight gain or increased lipid levels |
Dose Adjustment | May not be required in renal impairment | Often required in patients with renal impairment |
Mécanisme D'action
L’alafenamide de ténofovir est converti à l’intérieur des cellules en diphosphate de ténofovir, qui inhibe l’activité de la transcriptase inverse, une enzyme essentielle à la réplication virale. En s’intégrant à l’ADN viral, le diphosphate de ténofovir provoque une terminaison prématurée de la chaîne d’ADN, empêchant ainsi le virus de se multiplier . Ce mécanisme cible à la fois le VIH-1 et le virus de l’hépatite B, ce qui en fait un agent antiviral polyvalent .
Analyse Biochimique
Biochemical Properties
Tenofovir alafenamide interacts with various enzymes and proteins. It is hydrolyzed to the parent compound tenofovir by the activity of cathepsin A or carboxylesterase 1 . This activation is performed inside the target cells .
Cellular Effects
Tenofovir alafenamide has a significant impact on various types of cells and cellular processes. It presents a lower plasma concentration with an intracellular presence about 20-fold higher when compared to tenofovir disoproxil . This is due to its prolonged systemic exposure and higher intracellular accumulation of the active metabolite tenofovir diphosphate .
Molecular Mechanism
Tenofovir alafenamide exerts its effects at the molecular level through various mechanisms. As a prodrug of tenofovir, it is sequentially phosphorylated intracellularly by AMP kinase and nucleoside diphosphate kinase to form the active species, tenofovir diphosphate . This active metabolite acts as a potent HIV-1 reverse transcriptase inhibitor and an obligatory chain terminator of viral DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tenofovir alafenamide change over time. It provides liver-targeted high intracellular concentrations of tenofovir diphosphate while reducing the systematic exposure of tenofovir . Thus, the oral dose can be lowered substantially from 300 mg of tenofovir disoproxil fumarate to 25 mg of tenofovir alafenamide daily .
Dosage Effects in Animal Models
The effects of tenofovir alafenamide vary with different dosages in animal models. In a study evaluating a long-acting tenofovir alafenamide subdermal implant for HIV prophylaxis, the devices appeared safe, and the plasma pharmacokinetics as well as the drug and metabolite concentrations in dermal tissue adjacent to the implants were studied and contrasted in two models spanning the extremes of the body weight spectrum .
Metabolic Pathways
Tenofovir alafenamide is involved in various metabolic pathways. As a prodrug of tenofovir, it is sequentially phosphorylated intracellularly by AMP kinase and nucleoside diphosphate kinase to form the active species, tenofovir diphosphate .
Transport and Distribution
Tenofovir alafenamide is transported and distributed within cells and tissues. It presents a lower plasma concentration with an intracellular presence about 20-fold higher when compared to tenofovir disoproxil . This is due to its prolonged systemic exposure and higher intracellular accumulation of the active metabolite tenofovir diphosphate .
Subcellular Localization
The subcellular localization of tenofovir alafenamide and its effects on activity or function are crucial. As a prodrug of tenofovir, it is hydrolyzed to the parent compound tenofovir by the activity of cathepsin A or carboxylesterase 1 . This activation is performed inside the target cells , indicating its subcellular localization.
Méthodes De Préparation
La synthèse de l’alafenamide de ténofovir implique plusieurs étapes clés. Initialement, le PMPA (ténofovir) subit une réaction de chloration avec des agents tels que le chlorure de sulfoxyde, le chlorure de phosphore, le pentachlorure de phosphore ou le chlorure d’oxalyle pour former le PMPA-2Cl. Ce composé intermédiaire réagit ensuite avec le phénol et l’ester isopropylique de la L-alanine dans une méthode en un seul pot pour produire l’alafenamide de ténofovir . Les réactions sont généralement effectuées dans un solvant organique à des températures allant de -30 à -20 °C en présence d’une base organique . Cette méthode est adaptée à la production industrielle en raison de sa simplicité et de sa rentabilité .
Analyse Des Réactions Chimiques
L’alafenamide de ténofovir subit diverses réactions chimiques, notamment :
Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier celles impliquant son groupe phosphonate.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont généralement des intermédiaires ou des métabolites actifs comme le diphosphate de ténofovir .
Applications de recherche scientifique
L’alafenamide de ténofovir a un large éventail d’applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
L’alafenamide de ténofovir est souvent comparé au fumarate de ténofovir disoproxil et à l’entécavir :
Fumarate de ténofovir disoproxil : Les deux composés sont des promédicaments du ténofovir, mais l’alafenamide de ténofovir présente une sécurité rénale améliorée et des concentrations intracellulaires plus élevées du métabolite actif
Ces comparaisons mettent en évidence les avantages uniques de l’alafenamide de ténofovir, en particulier en termes de sécurité et d’efficacité .
Activité Biologique
Tenofovir alafenamide (TAF) is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV and hepatitis B virus (HBV) infections. TAF has garnered attention due to its improved pharmacokinetic profile and biological activity compared to its predecessor, tenofovir disoproxil fumarate (TDF). This article explores the biological activity of TAF, highlighting its antiviral efficacy, resistance profiles, and clinical implications.
TAF is designed to enhance the delivery of tenofovir to target cells while minimizing systemic exposure. Upon administration, TAF is rapidly converted to tenofovir within lymphocytes, leading to higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP). This metabolite competes with natural deoxyadenosine triphosphate (dATP) for incorporation into viral DNA, leading to chain termination during reverse transcription, thus inhibiting viral replication .
Key Pharmacokinetic Features:
- Higher Intracellular Levels: TAF achieves more than fourfold higher levels of TFV-DP in target cells compared to TDF .
- Lower Systemic Exposure: TAF results in significantly lower plasma levels of tenofovir, reducing the risk of renal toxicity .
- Distribution: Studies indicate preferential distribution of tenofovir in lymphatic tissues and peripheral blood mononuclear cells (PBMCs) post-administration .
Antiviral Efficacy
TAF exhibits potent antiviral activity against HIV-1 and HBV. Clinical studies have shown that TAF is effective in both treatment-naive and treatment-experienced patients.
Antiviral Activity Against HIV:
- In vitro studies demonstrated that TAF is approximately 1000-fold more potent against HIV-1 than tenofovir and about 10-fold more potent than TDF .
- A study involving 42 clinical isolates revealed that TAF inhibited 40 out of 42 isolates in viral breakthrough assays, showcasing its superior efficacy compared to TDF .
Activity Against HBV:
- TAF is recognized as one of the most potent NRTIs for chronic HBV infection, with high rates of viral suppression observed in clinical settings .
Resistance Profiles
Resistance to antiviral agents is a critical concern in the management of HIV and HBV infections. TAF displays a higher barrier to resistance compared to TDF.
Resistance Mutations:
- The K65R mutation in reverse transcriptase has been associated with resistance to tenofovir. However, studies indicate that TAF retains activity against K65R-containing HIV variants, demonstrating a lower likelihood of resistance development .
- In clinical practice, no significant cases of drug resistance have been reported with TAF monotherapy for HBV infections .
Clinical Studies and Case Reports
Real-world data support the efficacy and safety profile of TAF. A study showed improvements in renal function indicators after switching from TDF to TAF among chronic hepatitis B patients, indicating a favorable safety profile .
Case Study Insights:
- A notable case report highlighted the positive impact of tenofovir-containing regimens on an HIV-positive patient with multiple sclerosis. The patient experienced reduced disease activity while on a regimen including TAF, suggesting potential benefits beyond viral suppression .
Summary of Key Findings
Feature | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) |
---|---|---|
Intracellular Levels | Higher (>4x TFV-DP) | Lower |
Systemic Exposure | Lower | Higher |
Antiviral Potency (HIV-1) | ~1000-fold greater | Baseline |
Resistance Barrier | Higher | Lower |
Renal Safety | Improved renal function | Risk of nephrotoxicity |
Propriétés
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEKQSIMHVQZJK-CAQYMETFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N6O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958941 | |
Record name | Tenofovir alafenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tenofovir alafenamide presents 91% lower plasma concentration with an intracellular presence of about 20-fold higher when compared to [tenofovir disoproxil]. This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate. Tenofovir alafenamide accumulates more in peripheral blood mononuclear cells compared to red blood cells. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis. To know more about the specific mechanism of action of the active form, please visit the drug entry of [tenofovir]. | |
Record name | Tenofovir alafenamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
379270-37-8, 383365-04-6 | |
Record name | Tenofovir alafenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379270-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenofovir Alafenamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GS-7339 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383365046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenofovir alafenamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tenofovir alafenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENOFOVIR ALAFENAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL9943AG5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
104-107 ºC | |
Record name | Tenofovir alafenamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.